4-Amino-1,5-dimethylimidazole Hydrochloride

Beschreibung

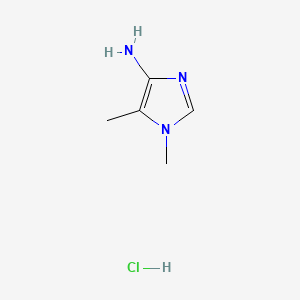

4-Amino-1,5-dimethylimidazole hydrochloride (CAS: 1456821-65-0) is an imidazole derivative with a molecular formula of C₅H₁₀ClN₃. It features an amino group (-NH₂) at the 4-position and methyl groups (-CH₃) at the 1- and 5-positions of the imidazole ring, with a hydrochloride salt counterion.

Eigenschaften

IUPAC Name |

1,5-dimethylimidazol-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3.ClH/c1-4-5(6)7-3-8(4)2;/h3H,6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PASURFHCWKJHTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN1C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1456821-65-0 | |

| Record name | 1H-Imidazol-4-amine, 1,5-dimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1456821-65-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1,5-dimethylimidazole Hydrochloride typically involves the reaction of 1,5-dimethylimidazole with an amination reagent under controlled conditions. The reaction is carried out in a solvent such as ethanol or water, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The process includes steps such as mixing, heating, and purification through crystallization or distillation .

Analyse Chemischer Reaktionen

Types of Reactions

4-Amino-1,5-dimethylimidazole Hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding imidazole derivatives.

Reduction: Reduction reactions can yield different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions to form various substituted imidazole compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like halides or amines are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted imidazole derivatives, which have applications in pharmaceuticals and chemical research .

Wissenschaftliche Forschungsanwendungen

4-Amino-1,5-dimethylimidazole Hydrochloride is utilized in several scientific research fields:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: It serves as a probe in biochemical assays and enzyme studies.

Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

Wirkmechanismus

The mechanism of action of 4-Amino-1,5-dimethylimidazole Hydrochloride involves its interaction with specific molecular targets. It can act as an enzyme inhibitor or activator, depending on the context. The compound may bind to active sites of enzymes, altering their activity and affecting biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Functional Group Variations

The following table summarizes key structural analogues and their differences:

| Compound Name | Core Structure | Substituents | CAS Number | Molecular Formula | Molecular Weight |

|---|---|---|---|---|---|

| 4-Amino-1,5-dimethylimidazole HCl | Imidazole | 1,5-dimethyl; 4-amino; HCl salt | 1456821-65-0 | C₅H₁₀ClN₃ | 163.61 g/mol* |

| 4-Aminoantipyrine HCl | Pyrazolone | 1,5-dimethyl; 2-phenyl; 3-ketone; HCl salt | 22198-72-7 | C₁₁H₁₄ClN₃O | 239.70 g/mol |

| 4-Amino-1,5-dimethyl-2-phenylpyrazol-3-one (Ampyrone) | Pyrazolone | 1,5-dimethyl; 2-phenyl; 3-ketone; 4-amino | 83-07-8 | C₁₁H₁₃N₃O | 203.25 g/mol |

| 4-Amino-1,5-dimethylpyrazole-3-carboxylic acid HCl | Pyrazole | 1,5-dimethyl; 3-carboxylic acid; HCl salt | 1431970-00-1 | C₇H₁₂ClN₃O₂ | 205.65 g/mol |

*Calculated based on molecular formula.

Key Observations :

- Core Heterocycle : The target compound’s imidazole ring (5-membered, two nitrogen atoms) differs from pyrazolone (5-membered, two nitrogens with a ketone) and pyrazole (5-membered, two adjacent nitrogens) derivatives .

- Functional Groups: While all compounds share amino and methyl substituents, the presence of a phenyl group (in 4-Aminoantipyrine HCl) or carboxylic acid (in pyrazole derivatives) introduces distinct reactivity and solubility profiles .

Physicochemical Properties

- Solubility: Imidazole derivatives like 4-Amino-1,5-dimethylimidazole HCl exhibit moderate solubility in polar solvents due to the amino group’s hydrogen-bonding capacity. In contrast, pyrazolone derivatives (e.g., 4-Aminoantipyrine HCl) show enhanced solubility in aqueous media owing to their ketone and phenyl groups .

- Stability : The hydrochloride salt form improves stability for storage and handling compared to free bases .

Biologische Aktivität

4-Amino-1,5-dimethylimidazole hydrochloride is a derivative of imidazole, a five-membered heterocyclic compound known for its biological significance. Imidazole derivatives have been widely studied for their pharmacological properties, including antimicrobial, antifungal, and anticancer activities. This article focuses on the biological activity of this compound, summarizing key research findings, case studies, and its potential therapeutic applications.

This compound is characterized by the following properties:

- Molecular Formula : C₆H₈ClN₃

- Molecular Weight : 161.60 g/mol

- CAS Number : 53316-51-1

- Solubility : Soluble in water and organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It is known to:

- Act as a ligand for certain enzymes and receptors.

- Influence cell signaling pathways , particularly those involved in cell proliferation and apoptosis.

- Modulate the activity of cytochrome P450 enzymes , which are crucial for drug metabolism.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of imidazole derivatives, including this compound. For instance:

- A study demonstrated that imidazole derivatives could induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and DLD-1 (colorectal cancer) through mitochondrial pathways involving p53 activation .

Antimicrobial Activity

Imidazole derivatives are also recognized for their antimicrobial properties. Research indicates that:

- Compounds with imidazole rings exhibit significant activity against various bacterial strains.

- The mechanism often involves disruption of microbial cell membranes and interference with nucleic acid synthesis.

Study on Cytotoxicity

A cytotoxicity study was conducted using MTT assays to evaluate the effects of this compound on different cancer cell lines. The results indicated that:

- The compound exhibited dose-dependent cytotoxic effects.

Experimental Setup :

- Cell Lines Used : MCF-7 and HeLa.

- Concentrations Tested : 0.1 µM to 100 µM.

- Incubation Period : 48 hours.

The findings suggest that higher concentrations lead to increased cell death, demonstrating the compound's potential as an anticancer agent.

Pharmacokinetic Studies

Pharmacokinetic evaluations reveal that:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.